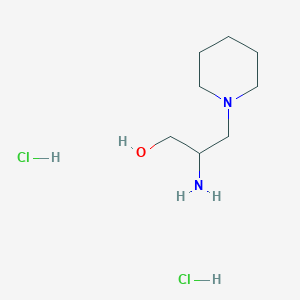

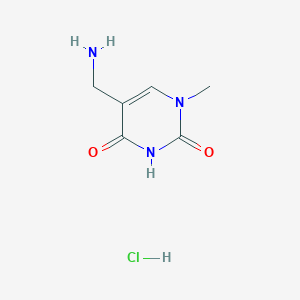

2-Amino-3-(piperidin-1-yl)propan-1-ol dihydrochloride

Overview

Description

2-Amino-3-(piperidin-1-yl)propan-1-ol dihydrochloride is a synthetic compound with a molecular weight of 231.16 . The IUPAC name for this compound is this compound .

Molecular Structure Analysis

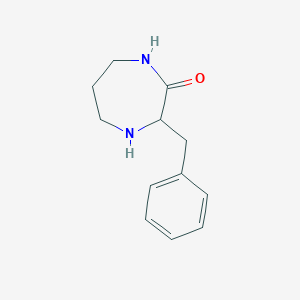

The InChI code for this compound is 1S/C8H18N2O.2ClH/c9-8(7-11)6-10-4-2-1-3-5-10;;/h8,11H,1-7,9H2;2*1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not fully detailed in the retrieved documents. The compound has a molecular weight of 231.16 .Scientific Research Applications

Chemical Synthesis and Derivatives

2-Amino-3-(piperidin-1-yl)propan-1-ol dihydrochloride is a chemical compound used in the synthesis of various derivatives with potential pharmacological properties. For example, derivatives of 2-(piperidin-1-yl)ethan-1-ol and 3-(piperidin-1-yl)propan-1-ols, including cloperastine, benproperine, and raloxifene, have been explored for their pharmacological effects (Vardanyan, 2018). Similarly, derivatives synthesized from cinchonine showed potential spermicidal activity, indicating the versatile use of this chemical in various medical formulations (Pandey et al., 2012).

Biochemical Research

The compound and its derivatives are also used in biochemical research, particularly in the study of enzyme inhibition. Certain derivatives have shown inhibitory effects on adenosine deaminase, a key enzyme in purine metabolism in living organisms. The inhibitory abilities were found to be structure-dependent, highlighting the significance of this compound in studying enzyme-related processes and potential therapeutic applications (Isakhanyan et al., 2011).

Pharmacological Characterization

This compound and its derivatives have been subjected to pharmacological characterization, revealing their affinity for various receptors. For example, a derivative was characterized as a κ-opioid receptor antagonist, showing high affinity for human, rat, and mouse receptors, and demonstrating potential for the treatment of depression and addiction disorders (Grimwood et al., 2011).

Antimicrobial Activity

Derivatives of this compound have been evaluated for their antimicrobial properties. For instance, certain derivatives showed significant potent antimicrobial activities against bacterial and fungal pathogens of tomato plants. The structure-activity evaluation revealed that substitutions on the benzhydryl ring and sulfonamide ring influence the antibacterial activity, indicating the potential of this compound in developing new antimicrobial agents (Vinaya et al., 2009).

Plant Growth Regulation

The compound's derivatives have also been studied for their potential in agriculture, specifically as plant growth stimulators. The derivatives were tested for growth-stimulating activity on spring wheat grains, demonstrating their potential as domestic growth regulators (Kishibayev et al., 2019).

Mechanism of Action

The mechanism of action for 2-Amino-3-(piperidin-1-yl)propan-1-ol dihydrochloride is not specified in the retrieved documents. Piperidones, which are structurally similar, are known to exhibit varied biological properties such as antimicrobial, antioxidant, antitumor, cytotoxic, analgesic, anticancer, anti-HIV, etc .

properties

IUPAC Name |

2-amino-3-piperidin-1-ylpropan-1-ol;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O.2ClH/c9-8(7-11)6-10-4-2-1-3-5-10;;/h8,11H,1-7,9H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMTBFJPYMVSZGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC(CO)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Bromo-6-methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1382724.png)

![[2,3'-Bipyridin]-3-ylmethanamine dihydrochloride](/img/structure/B1382727.png)

![2-[4-Methyl-2-(morpholin-4-yl)-1,3-thiazol-5-yl]acetic acid](/img/structure/B1382731.png)

![2-Bromo-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B1382732.png)

![1-[2-(4-Aminophenyl)ethyl]-3,3-dimethylurea](/img/structure/B1382734.png)